molecular formula C9H10FNO3 B13645225 Ethyl 3-fluoro-2-methoxyisonicotinate

Ethyl 3-fluoro-2-methoxyisonicotinate

Cat. No.: B13645225
M. Wt: 199.18 g/mol
InChI Key: KFYNOSDAOOAOLE-UHFFFAOYSA-N
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Description

Ethyl 3-fluoro-2-methoxyisonicotinate is an organic compound with the molecular formula C9H10FNO3 and a molecular weight of 199.17 g/mol It is a derivative of isonicotinic acid, featuring a fluorine atom at the 3-position and a methoxy group at the 2-position on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-fluoro-2-methoxyisonicotinate typically involves the esterification of 3-fluoro-2-methoxyisonicotinic acid. One common method is the reaction of 3-fluoro-2-methoxyisonicotinic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:

3-fluoro-2-methoxyisonicotinic acid+ethanolH2SO4Ethyl 3-fluoro-2-methoxyisonicotinate+H2O\text{3-fluoro-2-methoxyisonicotinic acid} + \text{ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} 3-fluoro-2-methoxyisonicotinic acid+ethanolH2​SO4​​Ethyl 3-fluoro-2-methoxyisonicotinate+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-fluoro-2-methoxyisonicotinate can undergo various chemical reactions, including:

    Nucleophilic substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Nucleophilic substitution: Formation of substituted isonicotinates.

    Oxidation: Formation of 3-fluoro-2-methoxyisonicotinaldehyde or 3-fluoro-2-methoxyisonicotinic acid.

    Reduction: Formation of 3-fluoro-2-methoxyisonicotinol.

Scientific Research Applications

Ethyl 3-fluoro-2-methoxyisonicotinate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Material Science: It is employed in the development of novel materials with unique electronic and optical properties.

    Biological Studies: It serves as a probe for studying enzyme-substrate interactions and metabolic pathways involving fluorinated compounds.

    Industrial Applications: It is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-fluoro-2-methoxyisonicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions with the target site. The methoxy group contributes to the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Ethyl 3-fluoro-2-methoxyisonicotinate can be compared with other fluorinated isonicotinates, such as:

  • Ethyl 3-chloro-2-methoxyisonicotinate
  • Ethyl 3-bromo-2-methoxyisonicotinate
  • Ethyl 3-iodo-2-methoxyisonicotinate

Uniqueness

The presence of the fluorine atom in this compound imparts unique properties, such as increased metabolic stability and enhanced binding affinity to biological targets, compared to its chloro, bromo, and iodo counterparts. These properties make it a valuable compound for drug development and other scientific applications.

Properties

Molecular Formula

C9H10FNO3

Molecular Weight

199.18 g/mol

IUPAC Name

ethyl 3-fluoro-2-methoxypyridine-4-carboxylate

InChI

InChI=1S/C9H10FNO3/c1-3-14-9(12)6-4-5-11-8(13-2)7(6)10/h4-5H,3H2,1-2H3

InChI Key

KFYNOSDAOOAOLE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=NC=C1)OC)F

Origin of Product

United States

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